molecular formula C16H33N3O B13932152 3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- CAS No. 63716-81-4

3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)-

Katalognummer: B13932152
CAS-Nummer: 63716-81-4
Molekulargewicht: 283.45 g/mol
InChI-Schlüssel: RIIKPLGIMDVDSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- is a chemical compound with the molecular formula C16H33N3O It is known for its unique structure, which includes a quinuclidine ring, an ethanol group, and a diethylaminoethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- typically involves the reaction of quinuclidine with diethylaminoethyl chloride in the presence of a base, followed by the addition of ethanol. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents such as ethanol or methanol

    Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Secondary amines, tertiary amines

    Substitution Products: Various substituted quinuclidine derivatives

Wissenschaftliche Forschungsanwendungen

3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The quinuclidine ring and diethylaminoethyl group play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Diethylamino)ethanol: A related compound with similar functional groups but lacking the quinuclidine ring.

    N,N-Diethyl-2-aminoethanol: Another similar compound used in various chemical applications.

Uniqueness

3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- is unique due to its quinuclidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Eigenschaften

CAS-Nummer

63716-81-4

Molekularformel

C16H33N3O

Molekulargewicht

283.45 g/mol

IUPAC-Name

2-[2-[[2-(diethylamino)ethylamino]methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol

InChI

InChI=1S/C16H33N3O/c1-3-18(4-2)11-8-17-13-16-15(7-12-20)14-5-9-19(16)10-6-14/h14-17,20H,3-13H2,1-2H3

InChI-Schlüssel

RIIKPLGIMDVDSV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNCC1C(C2CCN1CC2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.